molecular formula C11H10F5NO B14864927 1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one

1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one

Cat. No.: B14864927
M. Wt: 267.19 g/mol
InChI Key: LELGXCHKRIHOJI-UHFFFAOYSA-N
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Description

1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one is a synthetic organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pentafluoropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the reaction of 4-dimethylaminobenzaldehyde with pentafluoropropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic anhydride and pyridine, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and the pentafluoropropanone moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one is unique due to the presence of the pentafluoropropanone moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability .

Properties

Molecular Formula

C11H10F5NO

Molecular Weight

267.19 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-2,2,3,3,3-pentafluoropropan-1-one

InChI

InChI=1S/C11H10F5NO/c1-17(2)8-5-3-7(4-6-8)9(18)10(12,13)11(14,15)16/h3-6H,1-2H3

InChI Key

LELGXCHKRIHOJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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